molecular formula C12H15NO4 B6645920 3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid

3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid

Cat. No. B6645920
M. Wt: 237.25 g/mol
InChI Key: KGZLZNLOXZXURW-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid, also known as MMOP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the oxopropanoic acid family, which is known for its diverse range of biological activities. MMOP has been shown to possess unique properties that make it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action for 3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid is not fully understood, but it is believed to act as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory, making it a crucial target for research.
Biochemical and Physiological Effects:
3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid can inhibit the activity of NMDA receptors, leading to a decrease in glutamate-induced excitotoxicity. Additionally, 3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid has been shown to enhance the release of certain neurotransmitters, including dopamine and acetylcholine, in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid in lab experiments is its high specificity for NMDA receptors. This allows researchers to study the effects of NMDA receptor modulation on various biological processes. However, one limitation of using 3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving 3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid. One area of interest is the development of 3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid derivatives with improved pharmacological properties, such as increased potency and selectivity. Additionally, 3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease and schizophrenia. Further research is needed to fully understand the potential benefits and limitations of 3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid in these contexts.
In conclusion, 3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid is a promising molecule that has been extensively studied for its potential applications in scientific research. Its high specificity for NMDA receptors and unique biochemical and physiological effects make it a valuable tool for studying the mechanisms of synaptic transmission and plasticity. However, further research is needed to fully understand the potential benefits and limitations of 3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid in various contexts.

Synthesis Methods

3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid can be synthesized using a variety of methods, including the reaction of 4-methoxy-2-methylaniline with ethyl acetoacetate, followed by acid-catalyzed hydrolysis and decarboxylation. This method yields a high purity product that can be further purified using recrystallization.

Scientific Research Applications

3-(4-Methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and neuroscience. This molecule has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for studying the mechanisms of synaptic transmission and plasticity.

properties

IUPAC Name

3-(4-methoxy-2-methylanilino)-2-methyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7-6-9(17-3)4-5-10(7)13-11(14)8(2)12(15)16/h4-6,8H,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZLZNLOXZXURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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